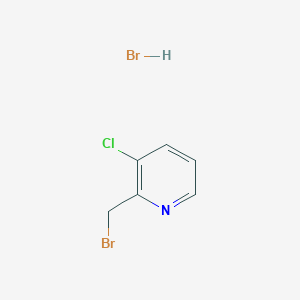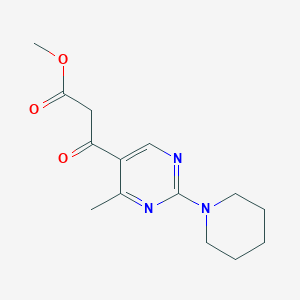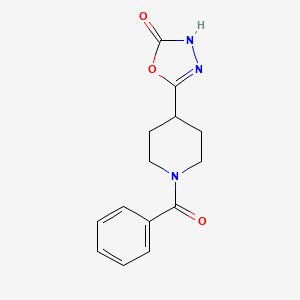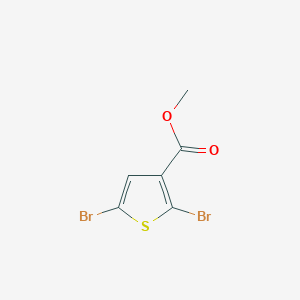
2-(Bromomethyl)-3-chloropyridine hydrobromide
Overview
Description
2-(Bromomethyl)-3-chloropyridine hydrobromide is a pyridine derivative. It participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .
Synthesis Analysis
This compound can be synthesized from various precursors and participates in the formation of several complex structures . It has been used in the preparation of 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine, 2-morpholin-4-yl-7-(pyridin-2-ylmethoxy)-4H-1,3-benzoxazin-4-one, and other compounds .Molecular Structure Analysis
The molecular formula of 2-(Bromomethyl)-3-chloropyridine hydrobromide is C6H6BrN . The structure includes a pyridine ring with a bromomethyl group attached .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It appears as a white to pink to orange-brown powder or crystals .Scientific Research Applications
Hyperbranched Polyelectrolytes
2-(Bromomethyl)-3-chloropyridine hydrobromide has been utilized in the synthesis of new hyperbranched polyelectrolytes. The reaction kinetics and structures of these polyelectrolytes were investigated, highlighting their potential for various applications in material science and chemistry (Monmoton et al., 2008).
Synthesis of Key Intermediates
This compound serves as a key intermediate in the synthesis of various chemicals, such as rupatadine. A new preparation method for its derivative, 5-methyl-3-(bromomethyl)pyridine hydrobromide, has been reported, emphasizing its importance in efficient and environmentally friendly chemical synthesis (Guo, Lu, & Wang, 2015).
Catalysis and Chemical Reactions
The compound is used in selective amination reactions catalyzed by palladium complexes. It demonstrates high efficiency and selectivity in these chemical processes, which are crucial in organic synthesis and pharmaceutical research (Ji, Li, & Bunnelle, 2003).
Synthesis of Analogues of Folic Acid
It is also employed in the synthesis of analogues of folic acid, demonstrating its significance in medicinal chemistry and drug development (Piper, Mccaleb, & Montgomery, 1987).
Polymer Chemistry
In polymer chemistry, it plays a role in the solution polymerization of substituted pyridines, leading to the formation of poly(methylenepyridinium)s with interesting solubility and thermal stability properties (Monmoton, Lefebvre, & Fradet, 2008).
Synthesis of Natural Alkaloids
This chemical is also pivotal in the synthesis of natural alkaloids like variolin B, highlighting its role in the production of complex organic molecules (Baeza et al., 2010).
Safety And Hazards
2-(Bromomethyl)-3-chloropyridine hydrobromide is considered hazardous. It causes severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate safety measures, including wearing protective equipment and avoiding dispersion of dust .
properties
IUPAC Name |
2-(bromomethyl)-3-chloropyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN.BrH/c7-4-6-5(8)2-1-3-9-6;/h1-3H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVXXJJMYICRQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CBr)Cl.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856927 | |
| Record name | 2-(Bromomethyl)-3-chloropyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-3-chloropyridine hydrobromide | |
CAS RN |
1396762-27-8 | |
| Record name | 2-(Bromomethyl)-3-chloropyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B1375702.png)



![6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1375707.png)
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B1375708.png)
![6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1375709.png)





![1-{4-[(6-Aminopyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B1375719.png)